molecular formula C15H17N3O5 B1662219 Sumanirole maleate CAS No. 179386-44-8

Sumanirole maleate

Cat. No.: B1662219
CAS No.: 179386-44-8
M. Wt: 319.31 g/mol
InChI Key: VOJRMYBBPKNLLI-ORHWHDKWSA-N
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Mechanism of Action

Target of Action

Sumanirole maleate is a highly selective and potent dopamine D2 receptor agonist . It has a high selectivity for the D2 receptor subtype over the other closely related D3 and D4 receptor subtypes . The D2 receptor is a primary target of this compound .

Mode of Action

This compound interacts with its primary target, the D2 receptor, by acting as an agonist . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, dopamine . The activation of the D2 receptor leads to a series of biochemical reactions that result in the therapeutic effects of the drug .

Biochemical Pathways

The activation of the D2 receptor by this compound affects the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones . The specific downstream effects of D2 receptor activation depend on the location of the receptors and the specific physiological processes they regulate .

Pharmacokinetics

Like many drugs, its bioavailability and pharmacokinetic profile are likely to be influenced by factors such as the route of administration, the presence of food in the stomach, and individual patient characteristics .

Result of Action

The activation of the D2 receptor by this compound leads to a decrease in the symptoms of conditions like Parkinson’s disease, which are associated with a deficiency of dopamine in certain parts of the brain . For example, it has been shown to decrease plasma prolactin levels and depress dopamine neuron firing rates in the substantia nigra pars compacta .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action through drug-drug interactions . Additionally, individual patient characteristics, such as age, sex, genetic factors, and overall health status, can also influence the drug’s efficacy and safety profile .

Biochemical Analysis

Biochemical Properties

Sumanirole Maleate exhibits high affinity for the D2 receptor, with EC50 values between 17 and 75 nM in cell-based assays . It displays over 200-fold selectivity for the D2 receptor against other dopamine receptor subtypes . This selectivity allows this compound to interact specifically with D2 receptors, influencing biochemical reactions within the cell.

Cellular Effects

This compound, as a D2 receptor agonist, can influence various types of cells and cellular processes. It has been reported to decrease plasma prolactin levels and depress dopamine neuron firing rates in the substantia nigra pars compacta . It also potently stimulates locomotor activity in animal models of Parkinson’s disease .

Molecular Mechanism

The mechanism of action of this compound is primarily through its interaction with the D2 receptor. Parkinson’s disease results from degeneration of the dopaminergic cells in the substantia nigra. This compound, as a D2 receptor agonist, can mimic the action of dopamine, thereby alleviating the symptoms of Parkinson’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause a significant and sustained increase in horizontal activity in reserpinized, alpha-methyl-para-tyrosine-treated rats at doses greater than or equal to 12.5 µmol/kg . This suggests that the effects of this compound can persist over time under certain conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In unilateral 6-hydroxydopamine-lesioned rats, this compound caused profound, sustained rotational behavior and was substantially more efficacious than any other agonist tested .

Chemical Reactions Analysis

Sumanirole (maleate) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Sumanirole (maleate) is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a model compound to study dopamine receptor interactions.

    Biology: To investigate the role of dopamine D2 receptors in various biological processes.

    Medicine: In preclinical studies to evaluate its potential therapeutic effects in Parkinson’s disease and restless leg syndrome.

    Industry: As a reference compound in the development of new dopamine receptor agonists.

Comparison with Similar Compounds

Sumanirole (maleate) is unique due to its high selectivity and full agonist activity at dopamine D2 receptors. Similar compounds include:

Sumanirole (maleate) stands out due to its higher selectivity for D2 receptors, making it particularly useful for research focused on D2 receptor-mediated effects .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJRMYBBPKNLLI-ORHWHDKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179386-44-8
Record name Sumanirole maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUMANIROLE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OI87T3R1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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